
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- This compound is part of a broader category of quinazolinone derivatives, which have been synthesized and studied for various pharmacological activities. For instance, a study by (Bhati, 2013) described the synthesis of similar compounds with significant anti-inflammatory activity.
- Another study focused on the synthesis of novel derivatives for potential anticonvulsant activity. (El Kayal et al., 2019) developed a series of compounds, including one with a proposed mechanism of action related to the inhibition of carbonic anhydrase II.
Antimicrobial and Antioxidant Properties
- Compounds within this category have also been evaluated for their antimicrobial properties. For instance, (Yurttaş et al., 2020) synthesized triazole derivatives bearing a quinoline ring, which exhibited notable antimicrobial activity.
- Additionally, (Chkirate et al., 2019) explored pyrazole-acetamide derivatives, demonstrating significant antioxidant activity in vitro.
Structural and Spectroscopic Studies
- The structural aspects of similar compounds have been of interest in scientific research. For example, (Singh & Baruah, 2008) investigated the solvation effects on reaction paths and gel formation in imide derivatives.
- In another study, (Durgadas et al., 2013) synthesized a related compound and characterized its structure through various spectroscopic methods.
Application in Imaging
- A unique application was found in the field of imaging. (Wang et al., 2014) synthesized a compound for potential use in PET imaging to study EGFR, HER2, and HER3 signaling in cancer research.
Propriétés
Numéro CAS |
865655-13-6 |
|---|---|
Nom du produit |
2-(4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
Formule moléculaire |
C28H26N4O6 |
Poids moléculaire |
514.538 |
Nom IUPAC |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H26N4O6/c33-26(29-17-23-7-4-14-38-23)16-19-10-12-21(13-11-19)31-27(34)24-8-1-2-9-25(24)30(28(31)35)18-20-5-3-6-22(15-20)32(36)37/h1-3,5-6,8-13,15,23H,4,7,14,16-18H2,(H,29,33) |
Clé InChI |
UNWCYWRBSBSXGG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



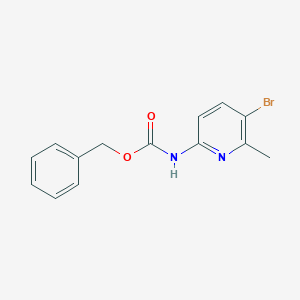
![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
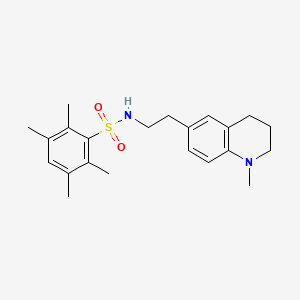
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
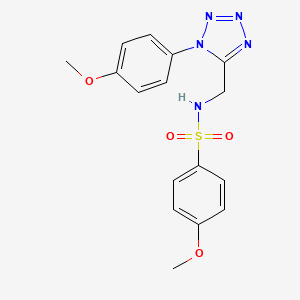
![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)
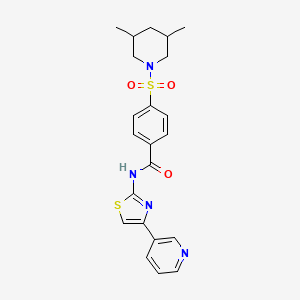
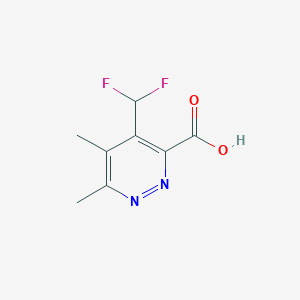
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)
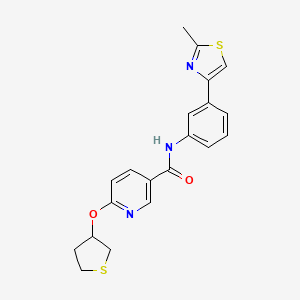
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
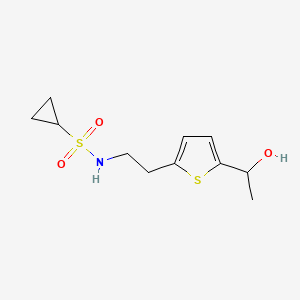
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)